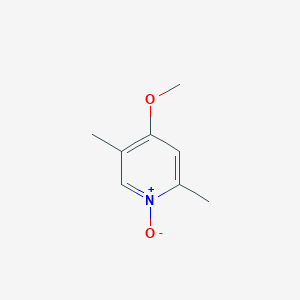

4-Methoxy-2,5-dimethylpyridine 1-oxide

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-methoxy-2,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO2/c1-6-5-9(10)7(2)4-8(6)11-3/h4-5H,1-3H3 |

InChI Key |

CCIQWCWHFYTLPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine N-oxide derivatives allows for direct comparisons based on substituent positions, functional groups, and applications. Below is a detailed analysis of compounds closely related to 4-Methoxy-2,5-dimethylpyridine 1-Oxide:

Table 1: Comparison of Pyridine N-Oxide Derivatives

Key Findings

Positional Isomerism :

- The substitution pattern significantly impacts reactivity and application. For example, 4-Methoxy-3,5-dimethylpyridine 1-Oxide () is prioritized in impurity profiling due to its structural similarity to omeprazole intermediates, whereas the trimethyl analog (CAS 86604-80-0) is a distinct impurity (Impurity 14) .

Functional Group Influence :

- The nitro group in 3,5-Dimethyl-4-nitropyridine 1-Oxide () introduces strong electron-withdrawing effects, altering its chemical stability compared to methoxy-substituted analogs. This makes it more reactive in electrophilic substitutions .

Pharmaceutical Relevance :

- Chloromethyl derivatives (e.g., ) serve as precursors for sulfoxide drugs, highlighting the role of N-oxide pyridines in synthesizing bioactive molecules .

Analytical Challenges: High-purity standards (≥95–98%) are critical for chromatographic quantification of these compounds in drug formulations, as even minor structural variations can affect retention times and detection limits .

Notes on Discrepancies and Limitations

- Limited data exist for the exact 2,5-dimethyl variant, suggesting it may be less commonly reported or synthesized compared to 3,5-dimethyl analogs.

Preparation Methods

Chloropyridine Oxidation Pathway

A patent application discloses an alternative route starting from 3-chloro-4-methoxy-2,5-dimethylpyridine:

Step 1: Halogenation

3-Hydroxy-4-methoxy-2,5-dimethylpyridine undergoes chlorination using POCl or SOCl, though exact conditions remain proprietary.

Step 2: N-Oxidation

The chlorinated intermediate (181 mg) is dissolved in dichloromethane (5 mL) and treated with 30% HO under reflux for 12 h. After aqueous workup, the product crystallizes from CHCl/petroleum ether (m.p. 99°–101°C).

Comparative Analysis of Synthetic Methods

Optimization Strategies and Critical Parameters

Solvent and Atmosphere Effects

Temperature Control

Maintaining reflux (~118°C for acetic acid) balances reaction rate and stability of the N-oxide product. Lower temperatures (<100°C) result in incomplete conversion, while higher temperatures promote over-oxidation.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

TLC analysis (Silica Gel 60 F) with 5% MeOH/CHCl eluent shows a single spot at 0.1, while HPLC purity exceeds 98%.

Industrial-Scale Considerations

Cost Analysis

Q & A

Q. Critical Factors :

- Temperature : Excessive heat during phosphorylation can lead to side products like over-chlorinated derivatives.

- Oxidant Selectivity : mCPBA offers higher regioselectivity compared to H₂O₂, reducing byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the N-oxide form from unreacted precursors .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 167 (M⁺) and fragment peaks at m/z 136 (loss of OCH₃) .

- X-ray Crystallography : Resolves stereoelectronic effects of the N-oxide group, confirming planarity and bond-length alterations .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or culture conditions (aerobic vs. anaerobic).

- Purity : Trace impurities (e.g., unreacted chlorinated intermediates) may skew bioactivity results. Validate purity via HPLC (>98%) before testing .

- Structural Analogues : Compare with 4-Methoxy-2,3,5-trimethylpyridine 1-oxide () to isolate the role of the 2,5-dimethyl groups.

Q. Experimental Design :

- Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Include positive controls (e.g., ciprofloxacin for bacteria) and negative controls (solvent-only) .

Advanced Question: How does the N-oxide group influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The N-oxide group:

- Enhances Electrophilicity : Activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions.

- Directs Reactivity : Methoxy and methyl groups sterically hinder the 3- and 5-positions, favoring regioselective reactions at the 2-position.

Q. Example Reaction :

- Nucleophilic Aromatic Substitution : With amines (e.g., benzylamine) in DMF at 80°C, yields 2-aminated derivatives. Kinetic studies show faster substitution compared to non-oxidized pyridines .

Advanced Question: What strategies optimize the compound’s use as a ligand in coordination chemistry?

Methodological Answer:

- Chelation Sites : The N-oxide oxygen and pyridine nitrogen act as bidentate ligands.

- Metal Compatibility : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

- Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance metal-binding affinity.

Q. Characterization :

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Cu complexes show λmax ~450 nm).

- Magnetic Susceptibility : Assess paramagnetic behavior in Fe³⁺ complexes .

Basic Question: How do solvent polarity and pH affect the compound’s stability during storage?

Methodological Answer:

- Polar Solvents : Acetonitrile or DMSO stabilize the N-oxide group via hydrogen bonding. Avoid protic solvents (e.g., water) to prevent hydrolysis.

- pH : Store at neutral pH (6–8). Acidic conditions (<pH 4) protonate the N-oxide, leading to decomposition; alkaline conditions (>pH 9) may cleave methoxy groups .

Advanced Question: How can computational methods predict the compound’s metabolic pathways in pharmacokinetic studies?

Methodological Answer:

- Density Functional Theory (DFT) : Models oxidation/reduction potentials (e.g., N-oxide reduction to pyridine in liver microsomes).

- Molecular Docking : Predicts interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate with in vitro assays using hepatic S9 fractions .

Advanced Question: What experimental approaches elucidate structure-activity relationships (SAR) for cytotoxicity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-hydroxy vs. 4-methoxy).

In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

SAR Analysis : Correlate logP values (lipophilicity) with IC₅₀ data. Higher lipophilicity (e.g., from methyl groups) enhances membrane permeability but may reduce solubility .

Basic Question: What are the key differences between this compound and its non-oxidized analog?

Methodological Answer:

- Reactivity : The N-oxide group increases susceptibility to nucleophilic attack and reduces basicity (pKa ~0.5 vs. ~3.5 for non-oxidized pyridine).

- Biological Activity : N-Oxide derivatives often exhibit enhanced antimicrobial activity due to improved membrane interaction .

Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow Chemistry : Continuous oxidation reactors improve heat dissipation, minimizing side reactions.

- Catalytic Optimization : Use TEMPO/NaClO₂ for selective oxidation at scale. Monitor reaction progress via in-line IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.